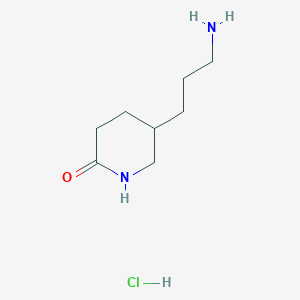
5-(3-Aminopropyl)piperidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminopropyl)piperidin-2-one hydrochloride: is a chemical compound with the molecular formula C8H16N2O·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminopropyl)piperidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,5-diaminopentane with a suitable carbonyl compound under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Aminopropyl)piperidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 5-(3-Aminopropyl)piperidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various piperidine-based compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These compounds may exhibit activity against various diseases, including neurological disorders and infections.
Industry: The compound is also used in the industrial synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the production of a wide range of chemical products.
Mecanismo De Acción
The mechanism of action of 5-(3-Aminopropyl)piperidin-2-one hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the nature of the interaction.
Comparación Con Compuestos Similares
- 4-(3-Aminopropyl)piperidin-2-one hydrochloride
- N-(3-Aminopropyl)piperidine
- 1-(3-Aminopropyl)piperidin-2-one
Comparison: 5-(3-Aminopropyl)piperidin-2-one hydrochloride is unique due to the position of the amino group on the piperidine ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a distinct and valuable compound in various applications.
Propiedades
Fórmula molecular |
C8H17ClN2O |
|---|---|
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
5-(3-aminopropyl)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c9-5-1-2-7-3-4-8(11)10-6-7;/h7H,1-6,9H2,(H,10,11);1H |
Clave InChI |
HLRWCXOEZKPACE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NCC1CCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















